An In-depth Technical Guide to the Physicochemical Properties of (4-octylphenyl)boronic acid
An In-depth Technical Guide to the Physicochemical Properties of (4-octylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-octylphenyl)boronic acid is a versatile synthetic intermediate, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its long alkyl chain imparts unique solubility characteristics in organic solvents, making it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. This guide provides a comprehensive overview of the core physicochemical properties of (4-octylphenyl)boronic acid, details established experimental protocols for their determination, and presents key applications in organic synthesis.
Physicochemical Properties
The physicochemical properties of (4-octylphenyl)boronic acid are crucial for its handling, reaction optimization, and purification. While experimental data for some properties of this specific molecule are not extensively reported in the literature, the following tables summarize available data and predictive insights based on related compounds.
General and Physical Properties
| Property | Value | Reference/Comment |
| IUPAC Name | (4-octylphenyl)boronic acid | [1] |
| CAS Number | 133997-05-4 | [1][2][3] |
| Molecular Formula | C₁₄H₂₃BO₂ | [1][2] |
| Molecular Weight | 234.14 g/mol | [1][2] |
| Melting Point | Data not available | Difficult to measure accurately due to dehydration to boroxine.[4] |
| Boiling Point | 371.2°C at 760 mmHg | [2] |
| Appearance | White to off-white solid | General observation for arylboronic acids. |
Solubility and Partitioning
The octyl group significantly influences the solubility profile of the molecule, enhancing its solubility in many organic solvents compared to the parent phenylboronic acid.[2]
| Property | Value/Observation | Reference/Comment |
| Solubility | Qualitative: The octyl chain enhances solubility in organic solvents.[2] Phenylboronic acid, the parent compound, is soluble in most polar organic solvents like ethers and ketones, and poorly soluble in nonpolar hydrocarbons.[5][6] The introduction of the long alkyl chain is expected to increase solubility in less polar solvents such as toluene and hexanes while maintaining good solubility in ethers and chlorinated solvents. | |
| pKa | Predicted: ~9-10 | The experimental pKa of phenylboronic acid is approximately 8.83.[6] The electron-donating nature of the para-octyl group is expected to slightly increase the pKa, making it a weaker acid than phenylboronic acid. |
| logP (Octanol/Water) | Predicted: > 4 | The octyl group significantly increases the lipophilicity of the molecule. Phenylboronic acid has a logP of ~1.2. Each additional methylene group typically increases logP by ~0.5. |
Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation and purity assessment of (4-octylphenyl)boronic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Expected signals would include aromatic protons in the range of 7.0-8.0 ppm, a triplet for the terminal methyl group of the octyl chain around 0.9 ppm, a broad singlet for the B(OH)₂ protons (which may exchange with deuterated solvents like D₂O or CD₃OD), and a series of multiplets for the methylene protons of the octyl chain between 1.2-2.7 ppm.[7] The presence of boroxine (cyclic trimer) impurities can lead to complex and sometimes unintelligible spectra.[7] Running the NMR in d₄-methanol can help break up these oligomers.[7]
-
¹³C NMR : Aromatic carbons would appear in the 125-145 ppm region. The carbon attached to the boron atom is often not observed or is very broad. The aliphatic carbons of the octyl chain would resonate in the upfield region (14-32 ppm).
-
¹¹B NMR : A broad singlet is expected in the range of 19-30 ppm, characteristic of a trigonal boronic acid.
-
-
Infrared (IR) Spectroscopy :
-
A broad O-H stretching band from the B(OH)₂ group is expected around 3200-3500 cm⁻¹.
-
Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
-
Aliphatic C-H stretching from the octyl group will be observed just below 3000 cm⁻¹.
-
Strong B-O stretching vibrations are characteristic in the 1300-1400 cm⁻¹ region.
-
Aromatic C=C stretching bands will be present in the 1400-1600 cm⁻¹ range.
-
-
Mass Spectrometry (MS) :
-
Analysis of boronic acids by mass spectrometry can be challenging due to their low volatility and tendency to form boroxines upon heating in the ion source.[4][8]
-
Electrospray ionization (ESI) is often a suitable technique. The isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80% abundance) is a key diagnostic feature.[4]
-
Stability and Storage
Arylboronic acids are generally stable compounds but are susceptible to dehydration to form cyclic anhydrides known as boroxines, especially upon heating.[4] For long-term storage, it is recommended to keep (4-octylphenyl)boronic acid in a cool (2-8°C), dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[2]
Key Applications in Synthesis
The primary application of (4-octylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[9][10][11] This reaction is fundamental in the synthesis of biaryls, conjugated polymers, and other complex organic structures.
Experimental Protocols
The following sections detail generalized, yet robust, methodologies for determining the key physicochemical properties of boronic acids like (4-octylphenyl)boronic acid.
Melting Point Determination
The reported melting points of boronic acids can be inconsistent due to their tendency to dehydrate upon heating.[4] The measurement often reflects a decomposition or dehydration point rather than a true melting point.
-
Apparatus : Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube with a calibrated thermometer.
-
Procedure :
-
Finely powder a small amount of the dry sample.
-
Pack the sample into a capillary tube to a height of 1-2 mm.[12]
-
Place the capillary tube in the heating block of the apparatus.
-
Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[13]
-
Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid crystal disappears (completion). This range is the melting point.
-
It is crucial to note any changes in appearance, such as shrinking or discoloration, which may indicate decomposition or dehydration.
-
Solubility Determination (Dynamic Method)
The dynamic or synthetic method is a reliable technique for determining the solubility of a compound in various solvents by observing the temperature at which a solid-liquid mixture of known composition becomes a single clear phase upon heating.[5][14][15][16]
-
Apparatus : Jacketed glass vessel, magnetic stirrer, circulating thermostat bath, calibrated temperature probe, and a luminance probe or laser for turbidity detection.[14][16]
-
Procedure :
-
Accurately weigh a specific amount of (4-octylphenyl)boronic acid and the chosen solvent into the jacketed glass vessel to achieve a known mole fraction.[17]
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel in the thermostat bath and begin stirring.
-
Slowly increase the temperature at a constant, slow rate (e.g., 0.2-0.5 °C/min).[17]
-
Continuously monitor the turbidity of the mixture.
-
The temperature at which the last solid particles disappear and the solution becomes completely clear is the solubility temperature for that specific composition.[14][17]
-
Repeat the procedure with different compositions to construct a solubility curve.
-
pKa Determination (Potentiometric or Spectrophotometric Titration)
The acidity constant (pKa) of a boronic acid can be determined by titrating a solution of the acid with a strong base and monitoring the change in pH (potentiometry) or UV-Vis absorbance (spectrophotometry).[18][19]
-
Apparatus : pH meter with a calibrated electrode, automatic titrator or burette, UV-Vis spectrophotometer (for spectrophotometric method).
-
Procedure (Potentiometric Titration) :
-
Prepare a solution of (4-octylphenyl)boronic acid of known concentration in a suitable solvent system (e.g., water/co-solvent mixture if solubility is low).[20]
-
If necessary, adjust the ionic strength of the solution with a neutral salt (e.g., KCl).[19]
-
Begin stirring the solution and record the initial pH.
-
Add small, precise increments of a standardized strong base (e.g., 0.1 M KOH).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point. A more accurate value can be obtained from the inflection point of a derivative plot (ΔpH/ΔV vs. V).
-
References
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- 7. reddit.com [reddit.com]
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- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
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- 15. researchgate.net [researchgate.net]
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- 17. benchchem.com [benchchem.com]
- 18. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
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